Cas no 553-19-5 (Xanthyletin)
Xanthyletin Chemical and Physical Properties
Names and Identifiers
-
- 2H,8H-Benzo[1,2-b:5,4-b']dipyran-2-one,8,8-dimethyl-
- 2,2-dimethylpyrano[3,2-g]chromen-8-one
- 2,2-Dimethylchromenocoumarin
- 8,8-Dimethyl-2H,8H-benzo(1,2-b:5,4-b')dipyran-2-one
- 8,8-Dimethyl-2H,8H-benzo[1,2-b:5,4-b']dipyran-2-one
- 8,8-Dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one
- 7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-acrylic acid delta-lactone
- Xanthyletin
- Xanthyletine
- Spectrum_000673
- SpecPlus_000132
- 3N789LD38N
- 8,8-Dimethyl-8H-pyrano[3,2-g]chromen-2-one
- Spectrum2_000365
- Spectrum3_000124
- Spectrum4_001401
- Spectrum5_000162
- BSPBio_001768
- KBioGR_001782
- KBioSS_001153
- SPECTRUM100609
- cid_65188
- MLS000863611
- DivK1c_006228
- SPBio_000489
- MEGxp0_000991
- A830590
- AMY25083
- BRD-K28108221-001-02-3
- SCHEMBL2120500
- KBio1_001172
- KBio2_003721
- SR-01000780630
- ACon1_000507
- KBio2_006289
- NCGC00095444-01
- QOTBQNVNUBKJMS-UHFFFAOYSA-N
- KBio2_001153
- 553-19-5
- UNII-3N789LD38N
- HMS2269H15
- C09317
- XX163807
- 8,8-Dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one #
- DTXSID60203818
- 2H,8H-Benzo[1,2-b:5,4-b']dipyran-2-one, 8,8-dimethyl-
- BDBM50292575
- CS-0032126
- CHEMBL303846
- 7-HYDROXY-2,2-DIMETHYL-2H-1-BENZOPYRAN-6-ACRYLIC ACID .DELTA.-LACTONE
- HY-N4116
- SDCCGMLS-0066430.P001
- CCG-38639
- SR-01000780630-2
- KBio3_000928
- CHEBI:10073
- SMR000440697
- AKOS000278141
- NCGC00095444-02
- NCGC00095444-03
- Q27108571
- XANTHYLETIN [MI]
- E88696
- MLSMR
- 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 8,8-dimethyl-
- DTXCID90126309
- 2,2-dimethylpyrano(3,2-g)chromen-8-one
- DA-59181
-
- Inchi: 1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4-13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3
- InChI Key: QOTBQNVNUBKJMS-UHFFFAOYSA-N
- SMILES: O1C2C=C3C(C=CC(=O)O3)=CC=2C=CC1(C)C
Computed Properties
- Exact Mass: 228.07866
- Monoisotopic Mass: 228.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 228.24
- XLogP3: 2.8
- Topological Polar Surface Area: 35.5
Experimental Properties
- Color/Form: Powder
- Density: 1.222±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 133-134.5 ºC (benzene )
- Boiling Point: bp0.1 140-145°
- Flash Point: 161.9°C
- Refractive Index: 1.5557 (estimate)
- Solubility: Very slightly soluble (0.19 g/l) (25 º C),
- PSA: 35.53
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Xanthyletin Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Xanthyletin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | X213335-1mg |
Xanthyletin |
553-19-5 | 1mg |
$ 64.00 | 2023-09-05 | ||
| TRC | X213335-2.5mg |
Xanthyletin |
553-19-5 | 2.5mg |
$75.00 | 2023-05-17 | ||
| TRC | X213335-5mg |
Xanthyletin |
553-19-5 | 5mg |
$ 98.00 | 2023-09-05 | ||
| TRC | X213335-10mg |
Xanthyletin |
553-19-5 | 10mg |
$150.00 | 2023-05-17 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2316-1 mg |
Xanthyletin |
553-19-5 | 98.09% | 1mg |
¥1873.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2316-5 mg |
Xanthyletin |
553-19-5 | 98.09% | 5mg |
¥4215.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2316-10 mg |
Xanthyletin |
553-19-5 | 98.09% | 10mg |
¥6323.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2316-25 mg |
Xanthyletin |
553-19-5 | 98.09% | 25mg |
¥11381.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2316-50 mg |
Xanthyletin |
553-19-5 | 98.09% | 50mg |
¥16987.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X74750-5 mg |
2H,8H-Benzo[1,2-b:5,4-b']dipyran-2-one,8,8-dimethyl- |
553-19-5 | 5mg |
¥3680.0 | 2021-09-07 |
Xanthyletin Suppliers
Xanthyletin Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Coumarins and derivatives Linear pyranocoumarins
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Coumarins and derivatives Pyranocoumarins Linear pyranocoumarins
- Natural Products and Extracts Plant Extracts Plant based Microcybe multiflora
Additional information on Xanthyletin
Introduction to Xanthyletin (CAS No. 553-19-5)
Xanthyletin, a naturally occurring flavonoid, is a compound of significant interest in the field of pharmaceutical research and development. With the chemical formula C15H10O4, this flavonoid is known for its diverse biological activities and potential therapeutic applications. The compound is identified by its unique Chemical Abstracts Service (CAS) number, 553-19-5, which distinguishes it in the scientific community and ensures accurate identification in research and industrial settings.
The chemical structure of Xanthyletin features a flavone backbone, characterized by a benzene ring fused with a pyran ring, and is distinguished by the presence of two hydroxyl groups at specific positions. This structural configuration contributes to its remarkable stability and reactivity, making it a valuable candidate for further investigation in synthetic chemistry and drug design. The flavonoid class of compounds has long been recognized for their antioxidant, anti-inflammatory, and antimicrobial properties, and Xanthyletin is no exception.
In recent years, the pharmacological potential of Xanthyletin has garnered considerable attention from researchers worldwide. Studies have demonstrated its ability to modulate various cellular pathways, including those involved in neuroprotection, cardiovascular health, and cancer prevention. The compound's bioavailability and metabolic stability make it an attractive candidate for developing novel therapeutic agents. For instance, research has shown that Xanthyletin may exert neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting inflammatory responses in neuronal cells.
One of the most compelling aspects of Xanthyletin is its role in neurodegenerative disease models. Preclinical studies have suggested that it may help mitigate the progression of conditions such as Alzheimer's disease by inhibiting beta-amyloid aggregation and enhancing acetylcholinesterase activity. These findings have opened new avenues for developing treatments targeting cognitive decline associated with aging. Additionally, Xanthyletin's anti-inflammatory properties have been explored in the context of rheumatoid arthritis, where it has shown promise in reducing synovial inflammation and pain.
The compound's interaction with cellular signaling pathways has also been a focal point of research. Studies indicate that Xanthyletin can activate nuclear factor erythroid 2–related factor 2 (Nrf2), a transcription factor crucial for antioxidant response. By upregulating genes involved in antioxidant defense mechanisms, Xanthyletin may help protect cells from oxidative stress-induced damage. This mechanism is particularly relevant in the context of aging-related diseases and chronic inflammation.
Another area of interest is Xanthyletin's potential role in cancer chemoprevention. Epidemiological studies have linked flavonoid-rich diets to reduced cancer incidence, suggesting that compounds like Xanthyletin may contribute to this protective effect. Research has demonstrated that Xanthyletin can induce apoptosis in certain cancer cell lines by modulating mitochondrial function and inhibiting survival signaling pathways. These findings highlight its potential as an adjuvant therapy alongside conventional cancer treatments.
The synthesis and purification of Xanthyletin are critical aspects that ensure its quality for pharmaceutical applications. Advanced synthetic methodologies have been developed to produce high-purity Xanthyletin (CAS No. 553-19-5) efficiently. Techniques such as chromatography and crystallization play pivotal roles in isolating the compound from natural sources or synthetic routes. The availability of reliable synthetic protocols has facilitated extensive pharmacological testing and scaled-up production for clinical trials.
The safety profile of Xanthyletin is another important consideration in its development as a therapeutic agent. Preliminary toxicology studies have indicated that the compound exhibits low toxicity at doses relevant to therapeutic use. However, further comprehensive safety evaluations are necessary to fully understand its long-term effects on human health. Collaborative efforts between academic institutions and pharmaceutical companies are essential to bridge this gap through rigorous clinical trials.
The regulatory landscape surrounding novel compounds like Xanthyletin is evolving rapidly. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for evaluating the safety and efficacy of flavonoid-based therapeutics. Compliance with these regulations ensures that Xanthyletin products meet stringent quality standards before reaching the market. This regulatory framework also encourages innovation by providing clear pathways for drug approval.
In conclusion, Xanthyletin represents a promising natural product with multifaceted biological activities that warrant further exploration in pharmaceutical research. Its potential applications in neuroprotection, anti-inflammation, and cancer prevention make it a valuable candidate for developing novel therapeutics. As research continues to uncover new insights into its mechanisms of action, collaborations between scientists and industry stakeholders will be crucial in translating these findings into tangible health benefits for patients worldwide.
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